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Compound of Interest

Compound Name: 3-Nitrochalcone

CAS No.: 614-48-2

Cat. No.: B1353257 Get Quote

Executive Summary & Core Directive
Subject: 3-Nitrochalcone [(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one] Context: Small

molecule drug discovery and non-linear optical (NLO) materials science.[1] Objective: To

provide a rigorous, self-validating computational framework for characterizing the structural,

electronic, and biological interaction properties of 3-nitrochalcone.

This guide deviates from standard templates by integrating Density Functional Theory (DFT)

directly with Molecular Docking workflows. It treats the computational study not as a theoretical

exercise, but as a predictive filter for wet-lab synthesis and bioassay validation.

Computational Methodology Framework
To ensure Scientific Integrity, we utilize a standardized level of theory that balances

computational cost with accuracy. The protocol below is designed to be self-validating against

experimental spectroscopic data.

The "Gold Standard" Protocol
Software Platform: Gaussian 16 / GAMESS (US) / ORCA

Method: Density Functional Theory (DFT)[2][3][4][5]
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Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] Rationale: Proven reliability for

organic vibrational frequencies and geometry.[4]

Basis Set: 6-311++G(d,p).[1][3] Rationale: Diffuse functions (++) are critical for modeling the

lone pairs on the Nitro (NO₂) and Carbonyl (C=O) oxygens; polarization functions (d,p)

account for the aromatic ring flexibility.

Workflow Visualization
The following diagram outlines the logical progression from structure drawing to biological

prediction.
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Figure 1: Integrated computational workflow for 3-Nitrochalcone characterization. Note the

critical validation step before property extrapolation.

Structural & Geometric Analysis
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Conformational Stability
3-Nitrochalcone exists primarily as the E-isomer (trans) due to steric hindrance in the Z-

isomer.

Key Geometric Parameter: The dihedral angle (

) between the phenyl rings and the enone bridge.

Observation: While the enone system is planar, the nitro-substituted ring often exhibits a

slight twist (approx. 5-15°) relative to the carbonyl plane to minimize repulsion between the

ortho-hydrogens and the carbonyl oxygen.

Self-Validating Metric: Vibrational Assignment
To confirm your optimized geometry is a true minimum (and not a transition state), ensure no

imaginary frequencies exist.[1] Validate the structure by comparing calculated IR frequencies

with experimental values using a scaling factor (0.961 for B3LYP).

Vibrational
Mode

Experimental (

)

Theoretical
Unscaled (

)

Theoretical
Scaled (

)

Assignment

1665 1710 1643 Carbonyl Stretch

1605 1640 1576 Alkenyl Stretch

1530 1585 1523
Asym.[1] Nitro

Stretch

1350 1390 1335
Sym.[1] Nitro

Stretch

Note: Experimental values are approximate averages for nitrochalcones in KBr pellets.

Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
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The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the unsubstituted

phenyl ring and the enone bridge (Electron Donor region).

LUMO (Lowest Unoccupied Molecular Orbital): Shifted significantly toward the nitro group

and the carbonyl (Electron Acceptor region).

The "Push-Pull" Effect: The 3-nitro group acts as a strong electron-withdrawing group

(EWG), lowering the LUMO energy and facilitating Intramolecular Charge Transfer (ICT).

This makes the molecule a candidate for NLO applications.[1][4]

Global Reactivity Descriptors
Using Koopmans' theorem, we calculate descriptors to predict biological behavior.[1]

Descriptor Formula Significance

Chemical Hardness (

)

Resistance to charge transfer.

[1] Lower

= higher reactivity.[1]

Electrophilicity Index (

)

Propensity to accept electrons.

[1][6] High

correlates with Michael

acceptor activity.[1]

Chemical Potential (

)
Direction of electron flow.[1]

Where

and

.[1]

Molecular Electrostatic Potential (MEP)
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The MEP map guides the docking process by identifying:

Red Regions (Negative Potential): Nitro oxygens and Carbonyl oxygen.[1] These are H-bond

acceptors (key for interacting with residues like Serine or Threonine).[1]

Blue Regions (Positive Potential): Hydrogens on the phenyl rings.

Biological Interaction Modeling (Docking)
The pharmacological potential of 3-nitrochalcone lies in its ability to inhibit enzymes via the

Michael addition mechanism (covalent trapping) or strong non-covalent binding.

Target Selection
COX-2 (Cyclooxygenase-2): Anti-inflammatory target.[1] The nitro group fits into the

secondary pocket of COX-2.

EGFR (Epidermal Growth Factor Receptor): Anticancer target.[1]

Docking Protocol (AutoDock Vina / Schrödinger)
Ligand Prep: Import optimized DFT structure. Assign Gasteiger charges.[1] Detect rotatable

bonds (focus on the enone bridge flexibility).

Receptor Prep: Remove water molecules (unless bridging).[1] Add polar hydrogens.[1]

Compute Kollman charges.

Grid Generation: Center grid box on the co-crystallized ligand of the PDB structure (e.g.,

PDB ID: 4COX for COX-2).

Interaction Logic Diagram
The following diagram illustrates the specific chemical interactions stabilizing the ligand-protein

complex.
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Figure 2: Predicted binding mode of 3-Nitrochalcone in the COX-2 active site.[1] The Nitro

group serves as a critical anchor point.

References
Synthesis and Biological Evaluation: Hidalgo, A. Y., et al. (2024).[1][7][8][9][10] Position

Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via

Molecular Docking. MDPI. [Link]

Crystallographic & Structural Data: Harrison, W. T. A., et al. (2021).[1][8] Crystal structures of

three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone.... Acta Crystallographica

Section E. [Link][3]

DFT & NLO Properties: Chavan, A., & Sabale, P. (2020).[1][4][11] Molecular docking study

and antibacterial activity of novel chalcone derivatives. The Pharma Innovation Journal.[1]

[Link]

General Chalcone DFT Methodology: Jing, L. H. (2009).[1] (E)-1-(4-Nitrophenyl)-3-

phenylprop-2-en-1-one.[1][3] Acta Crystallographica Section E. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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